Ipronidazole

概述

描述

- (化学式:

- 具体而言,它用于治疗火鸡的组织胞浆菌病 和控制猪痢疾 {_svg_1}.

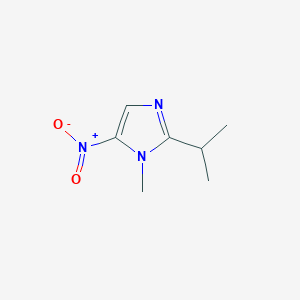

依普诺达唑: C7H11N3O2

) 主要用于兽医学 。它属于抗原生动物药物 类别。准备方法

化学反应分析

Metabolic Hydroxylation Reactions

Ipronidazole undergoes enzymatic hydroxylation in biological systems, forming primary metabolites:

These metabolites retain the nitro group, indicating hydroxylation targets the isopropyl side chain or imidazole ring without nitro reduction .

Oxidative Degradation Pathways

In canine models, oxidative metabolism of this compound analogs produces:

-

Diol derivatives : Formed via hydroxylation at both carbons of the isopropyl chain.

-

Carboxylic acid metabolites : Generated through further oxidation of the primary hydroxyl group .

This suggests this compound’s isopropyl group is susceptible to sequential oxidation under aerobic conditions.

Nitro-Reduction Mechanisms

Like other 5-nitroimidazoles, this compound undergoes nitro group reduction in anaerobic environments:

-

Enzymatic reduction : Nitroreductases convert the -NO₂ group to reactive intermediates (e.g., nitroso radicals, hydroxylamines).

-

DNA interaction : Reduced intermediates covalently bind to DNA, causing strand breaks and helical distortion .

-

Radical formation : Superoxide radicals (O₂⁻) are generated, contributing to cytotoxic effects .

This reductive activation is critical for its antiprotozoal and antibacterial activity .

Stability Under Analytical Conditions

This compound remains stable during extraction and chromatography:

-

Solubility : Stable in methanol and 5% ammonium hydroxide solutions .

-

pH resistance : Unaffected by 2% formic acid during sample preparation .

Degradation products (e.g., denitro metabolites) are observed only under extreme redox conditions .

Comparative Reactivity Among Nitroimidazoles

This compound’s isopropyl group directs its metabolic fate, distinguishing it from other nitroimidazoles .

科学研究应用

Veterinary Medicine

Treatment of Swine Dysentery

Ipronidazole has been effectively used in treating swine dysentery, a disease caused by Brachyspira hyodysenteriae. Studies have shown that administering this compound in drinking water at concentrations of 50 and 100 mg/L significantly reduces diarrhea in affected swine. The treated animals exhibited improved weight gain, feed efficiency, and survival rates compared to non-medicated controls . Specifically, medicated swine experienced fewer days of both nonhemorrhagic and hemorrhagic diarrhea, highlighting the compound's effectiveness in managing this condition.

| Concentration (mg/L) | Days of Diarrhea | Weight Gain | Feed Efficiency |

|---|---|---|---|

| 25 | Higher incidence | Lower | Lower |

| 50 | Reduced | Increased | Improved |

| 100 | Minimal | Highest | Best |

Efficacy Against Mycobacterium tuberculosis

Recent studies have explored the activity of this compound against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. Research indicates that this compound demonstrates significant efficacy against dormant phases of MDR strains, suggesting potential applications in treating tuberculosis infections resistant to conventional therapies .

Safety and Toxicological Studies

While this compound is effective, safety assessments are crucial. Studies have indicated that high doses can lead to adverse effects such as gastrointestinal disturbances and potential carcinogenic risks in laboratory animals. For instance, chronic exposure has been linked to an increased incidence of benign mammary tumors in female rats . However, these findings are often context-dependent and require further investigation to establish clear safety profiles.

Regulatory Status and Use Guidelines

This compound's use in veterinary settings is subject to regulatory scrutiny due to its potential side effects and the emergence of antibiotic resistance. Guidelines recommend careful monitoring of dosages and treatment duration to minimize risks while maximizing therapeutic benefits .

作用机制

- 依普诺达唑通过干扰原生动物和厌氧细菌的DNA合成 发挥作用。

- 它形成硝基自由基 ,破坏细胞成分,导致细胞死亡。

- 分子靶标包括DNA 和电子传递蛋白 。

相似化合物的比较

- 依普诺达唑的独特性在于其特定的化学结构和作用方式。

- 类似的化合物包括甲硝唑 、替硝唑 和其他在医药和兽医实践中使用的硝基咪唑。

生物活性

Ipronidazole, a nitroimidazole derivative, is primarily known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its biological activity has been extensively studied, revealing significant implications in both veterinary and human medicine. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

This compound exerts its antimicrobial effects through the reduction of its nitro group to form reactive intermediates that damage microbial DNA. This process is facilitated by the anaerobic conditions prevalent in many pathogenic environments. The resulting DNA damage leads to cell death, making this compound effective against a range of microorganisms, including Trichomonas vaginalis and various anaerobic bacteria.

Antimicrobial Activity

This compound has been shown to be effective against several pathogens:

- Protozoa : It is particularly effective against Trichomonas vaginalis, the causative agent of trichomoniasis.

- Bacteria : this compound demonstrates activity against anaerobic bacteria such as Bacteroides fragilis and Clostridium difficile.

The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Trichomonas vaginalis | 0.5 |

| Bacteroides fragilis | 2.0 |

| Clostridium difficile | 4.0 |

| Helicobacter pylori | 1.0 |

Comparative Studies

Research comparing this compound with other nitroimidazoles has highlighted its unique effectiveness. A study evaluated the reduction of various nitroimidazoles in both bacterial and mammalian tissues, indicating that this compound's metabolism is distinct from that of metronidazole, leading to different biological activities and therapeutic applications .

Case Studies

- Veterinary Applications :

- Human Medicine :

Toxicity and Safety Profile

While this compound is generally well-tolerated, some studies have reported potential side effects, including mutagenicity and genotoxicity. The Ames test has shown that certain concentrations may induce mutations in bacterial strains; however, these effects are dose-dependent and require further investigation to understand their clinical relevance .

属性

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046839 | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14885-29-1 | |

| Record name | Ipronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPRONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ipronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ipronidazole primarily used for in veterinary medicine?

A: this compound is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].

Q2: Can this compound be used to treat clinical cases of swine dysentery?

A: Yes, studies show that administering this compound through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].

Q3: Does the presence of cupric sulfate in feed affect the efficacy of this compound against histomoniasis?

A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of this compound, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don’t explicitly state the molecular formula and weight of this compound, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in various matrices?

A5: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing this compound and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing this compound and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.

- High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of this compound and other nitroimidazoles in matrices like bovine milk [].

Q6: Are there any rapid screening methods available for detecting this compound residues in food products?

A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting this compound residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of this compound, but they might require confirmation by more specific techniques like LC-MS/MS.

Q7: What is known about the toxicity and safety of this compound in turkeys?

A: Studies indicate that this compound exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of this compound at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].

Q8: Is there any evidence of this compound residues accumulating in edible tissues after treatment?

A: Research shows that after a 4-week administration of this compound at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that this compound is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.

Q9: What is known about the potential for resistance development to this compound?

A9: While the provided abstracts don't directly address this compound resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.

Q10: What is the significance of studying this compound metabolism?

A: Understanding this compound metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of this compound in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of this compound in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.

Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring this compound misuse?

A: Research has shown that this compound residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of this compound in poultry production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。